N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide
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Overview
Description
N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of 2,4-dimethylphenylhydrazine with an appropriate diketone under acidic conditions to form the pyrazole core. This intermediate is then subjected to acylation with a suitable acyl chloride to introduce the carbonyl group.
The next step involves the formation of the piperidine ring, which can be achieved through a nucleophilic substitution reaction using a piperidine derivative. The final step is the coupling of the pyrazole-piperidine intermediate with 2-methylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for improved scalability, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzyl alcohols or benzoic acids, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-chlorobenzamide
- N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-fluorobenzamide
Uniqueness
Compared to similar compounds, N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide is unique due to the presence of the 2-methylbenzamide moiety, which can influence its binding affinity and specificity towards biological targets. This structural difference can result in distinct pharmacological profiles and applications.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its complex structure and potential biological activities make it a valuable subject for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can provide insights into its applications and potential as a therapeutic agent.
Properties
IUPAC Name |
N-[1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-16-8-9-20(18(3)14-16)22-15-23(28-27-22)25(31)29-12-10-19(11-13-29)26-24(30)21-7-5-4-6-17(21)2/h4-9,14-15,19H,10-13H2,1-3H3,(H,26,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBMGBVEZBXWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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